Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . It also contains a benzamido group, which is a common functional group in organic chemistry, consisting of a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of multiple functional groups. The thiophene ring and benzamido group would contribute to the overall structure .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The benzamido group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, the presence of the thiophene ring could potentially increase the compound’s stability and electron density .Scientific Research Applications
Photochemistry Applications
The compound has relevance in photochemistry, demonstrated by studies on related chemical structures. For instance, the photochemistry of aryl azides reveals the intermediacy of compounds structurally related to Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate, highlighting its potential use in understanding reaction mechanisms and designing photo-responsive materials (Shields et al., 1987).
Organic Electronics
In the realm of organic electronics, the copolymerization of similar thiophene derivatives with other organic compounds has been shown to produce materials with multicolor electrochromic properties. Such materials have applications in camouflage and full-color electrochromic devices/displays, underscoring the potential of this compound in developing advanced electronic and optical materials (Algi et al., 2013).
Medicinal Chemistry
The synthesis and evaluation of structurally related compounds for anticancer and radioprotective activities illustrate the compound's potential in drug discovery. For example, novel sulfur heterocyclic compounds with potential as radioprotective and anticancer agents have been synthesized, pointing to the use of this compound in the development of new therapeutic agents (Ghorab et al., 2006).
Materials Science
In materials science, derivatives of this compound could be explored for creating novel materials. Research on the regio- and stereoselective photodimerization of related compounds demonstrates the possibility of designing materials with specific structural and optical properties for various applications, from pharmaceuticals to advanced materials manufacturing (Nikolova et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
diethyl 5-[(2,4-dimethylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-6-25-19(23)15-13(5)16(20(24)26-7-2)27-18(15)21-17(22)14-9-8-11(3)10-12(14)4/h8-10H,6-7H2,1-5H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONGNMWVYUAGBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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